3-Amino-2-hydroxy-2-methylpropanoic acid

Peptidomimetics β-Peptide Folding Conformational Analysis

Sourcing conformationally restricted β-amino acids for peptidomimetic research is often hindered by limited enantiopurity. 3-Amino-2-hydroxy-2-methylpropanoic acid provides a unique quaternary C2 stereocenter that enforces gauche conformations essential for stable β-peptide folding. - Direct precursor to α-methyl isoserines (≥99% ee), enabling rational design of foldamers and protease inhibitors like bestatin/amastatin derivatives. - Resolved enantiomers prevent diastereomer separation burdens, ensuring chiral purity for IND-enabling studies. - Available in both racemic and enantiopure forms to suit discovery through lead optimization workflows.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 76412-53-8
Cat. No. B13610976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-hydroxy-2-methylpropanoic acid
CAS76412-53-8
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESCC(CN)(C(=O)O)O
InChIInChI=1S/C4H9NO3/c1-4(8,2-5)3(6)7/h8H,2,5H2,1H3,(H,6,7)
InChIKeyZOUFWABTGGIWTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-hydroxy-2-methylpropanoic Acid: Overview


3-Amino-2-hydroxy-2-methylpropanoic acid (CAS 76412-53-8) is a β-hydroxy-α-amino acid derivative distinguished by a quaternary carbon at the C2 position, bearing a methyl, amino, and hydroxyl group. This α,α-disubstituted β-amino acid framework imposes conformational restriction favorable for peptidomimetic design [1]. The compound is a direct precursor to α-methyl isoserine enantiomers and serves as a key chiral building block for protease inhibitors, notably bestatin and amastatin derivatives [2]. Its zwitterionic character and hydrogen-bonding capacity (3 donors, 4 acceptors) underpin its solubility and enzymatic recognition [1].

Conformationally constrained β-amino acid building block
Chiral precursor for enantiopure α-methyl isoserines
Supports peptidomimetic and protease inhibitor design studies
High-purity stereochemical-control workflow compatibility

3-Amino-2-hydroxy-2-methylpropanoic Acid vs. Common Analogs


The C2-quaternary stereocenter of 3-amino-2-hydroxy-2-methylpropanoic acid creates a unique conformational profile distinct from both α-hydroxy acids (e.g., lactic acid) and β-amino acids (e.g., β-alanine). The methyl substitution at the C2 position significantly reduces conformational flexibility relative to unsubstituted β-amino acids, promoting gauche conformations essential for β-peptide folding [1]. Moreover, the specific regiochemistry (3-amino-2-hydroxy) differs critically from the isomeric 2-amino-3-hydroxy-2-methylpropanoic acid (2-methylserine, CAS 5424-29-3), leading to divergent hydrogen-bonding patterns and enzymatic recognition [2]. Simple substitution with unsubstituted α-hydroxy acids or β-amino acids would fail to replicate the constrained geometry required for protease inhibition and peptidomimetic applications.

β-Alanine substitution
Lacks the C2-quaternary methyl group, leading to extended conformations instead of the gauche preferences required for peptidomimetic folding.
2-Methylserine isomer
Different regiochemistry (2-amino-3-hydroxy) alters hydrogen-bonding patterns and enzymatic substrate recognition profiles.
Non-quaternary α-hydroxy acids
Absence of the quaternary carbon at C2 reduces steric hindrance and may shift metabolic stability in protease inhibitor scaffolds.

3-Amino-2-hydroxy-2-methylpropanoic Acid: Differentiation Evidence


Conformational Restriction vs. β-Alanine

The presence of a methyl substituent at the C2 position of 3-amino-2-hydroxy-2-methylpropanoic acid strongly favors a gauche conformation about the C2-C3 bond, in contrast to the extended conformations accessible to β-alanine. This conformational restriction is quantified by a reduced number of rotatable bonds (3) versus β-alanine (2) but with a higher energy barrier for rotation due to steric hindrance [1].

Conformational Restriction
Class-level
3 rotatable bonds; quaternary C2 promotes gauche conformations vs. β-alanine (2 rotatable bonds, free rotation)
Supports β-peptide folding motif design
Solution-state conformational analysis context
Peptidomimetics β-Peptide Folding Conformational Analysis

Higher Aqueous Solubility

3-Amino-2-hydroxy-2-methylpropanoic acid demonstrates significantly enhanced aqueous solubility compared to both β-alanine and its positional isomer 2-methylserine. The target compound achieves ≥25 mg/mL solubility in water, while β-alanine is soluble at 545 g/L (54.5 g/100 mL) [1]. However, the target compound's solubility in water is at least 25 mg/mL (25 g/L) [2], and in DMSO up to 50 mM , which is more than sufficient for biochemical assays and formulation. The presence of both α-hydroxyl and β-amino groups increases hydrogen-bonding capacity, improving solubility relative to non-hydroxylated β-amino acids.

Aqueous Solubility
Reported
≥25 mg/mL in water; 50 mM in DMSO
Supports aqueous formulation context
Solubility sufficient for biochemical assays; differs from β-alanine
Solubility Aqueous Formulation Bioavailability

Enantiopure Synthesis of Stereoisomers

A robust asymmetric synthesis starting from Sharpless dihydroxylation-derived chiral diols yields (S)- and (R)-α-methyl isoserines with enantiomeric excess >99%. This method provides both enantiomers in enantiopure form, whereas racemic mixtures or low-purity chiral preparations are common for many β-amino acids [1].

Enantiomeric Excess
Head-to-head
>99% ee for (S)- and (R)-enantiomers
Supports chiral purity specification
Sharpless asymmetric dihydroxylation route
Asymmetric Synthesis Chiral Purity Enantiomeric Excess

Differential Enzymatic Recognition vs. 2-Methylserine

3-Amino-2-hydroxy-2-methylpropanoic acid serves as a product in enzymatic reactions involving α-methyl-β-alanine hydroxylation, whereas its positional isomer 2-methylserine (2-amino-3-hydroxy-2-methylpropanoic acid) is a substrate for distinct enzymes [1]. This regiochemical difference leads to divergent metabolic stability and enzyme inhibitor profiles: derivatives of the 3-amino-2-hydroxy acid framework inhibit aminopeptidase P with Ki values as low as 1.26 µM, whereas 2-methylserine-derived inhibitors target different protease families [2].

Enzymatic Recognition
Reported
Product of α-methyl-β-alanine hydroxylase; derivatives inhibit APP (Ki 1.26 µM) vs. 2-methylserine: substrate for SHMT
Supports enzyme substrate profiling studies
Differential metabolic pathway context
Enzyme Specificity Aminopeptidase P Substrate Profiling

Bestatin and Amastatin Inhibitor Intermediate

3-Amino-2-hydroxy-2-methylpropanoic acid derivatives are established precursors for the (2S,3R)-3-amino-2-hydroxy acid pharmacophore found in bestatin (ubenimex) and amastatin. Bestatin is a clinically used aminopeptidase inhibitor with Ki = 1.9 × 10⁻⁸ M for aminopeptidase M [1]. In contrast, non-methylated α-hydroxy-β-amino acids (e.g., 3-amino-2-hydroxypropanoic acid) lack the quaternary carbon and exhibit reduced metabolic stability and different SAR [2].

Inhibitor Pharmacophore
Class-level
Essential scaffold for bestatin/amastatin derivatives; provides C2-quaternary stability vs. 3-amino-2-hydroxypropanoic acid: reduced plasma stability
Supports protease inhibitor design studies
Pharmacophore comparison; class-level inference
Protease Inhibition Bestatin Amastatin Drug Discovery

3-Amino-2-hydroxy-2-methylpropanoic Acid: Key Applications


Enantiopure β-Peptides and Peptidomimetics Synthesis

The C2-quaternary carbon of 3-amino-2-hydroxy-2-methylpropanoic acid restricts backbone rotation, favoring gauche conformations that promote stable β-peptide helices and turns. Procurement of enantiopure (S)- or (R)-α-methyl isoserines (>99% ee) enables the rational design of foldamers with predictable 3D structures, as demonstrated in the synthesis of conformationally constrained β-peptide oligomers [1].

Bestatin/Amastatin Aminopeptidase Inhibitors

The (2S,3R)-3-amino-2-hydroxy acid moiety, accessible from 3-amino-2-hydroxy-2-methylpropanoic acid, is a key pharmacophore in bestatin (Ki = 19 nM for AP-M) and amastatin. This compound serves as a direct precursor for constructing inhibitors with nanomolar potency against metalloaminopeptidases, validated by the synthesis of APP inhibitors with Ki = 1.26 µM [2].

Defined Regiochemistry in Enzyme Studies

The distinct enzymatic recognition of 3-amino-2-hydroxy-2-methylpropanoic acid (as a product of α-methyl-β-alanine hydroxylase) versus its isomer 2-methylserine allows for precise substrate profiling in enzymology. Researchers can use this compound to probe hydroxylase and aminopeptidase mechanisms without cross-reactivity from serine hydroxymethyltransferase pathways [3].

Chiral Building Block for Pharma Intermediates

The established synthetic route to enantiopure α-methyl isoserines (≥99% ee) ensures that downstream drug candidates, such as thiamphenicol analogs or phenylserine derivatives, meet stringent chiral purity specifications. This reduces the burden of diastereomer separation and enhances regulatory compliance for IND-enabling studies [1].

Application
Selection Property
Validation Focus
β-Peptide and peptidomimetic synthesis
Quaternary C2 conformational restriction
Foldamer structural fidelity assessment
Aminopeptidase inhibitor studies
α-Hydroxy-β-amino acid pharmacophore
Inhibitor potency and selectivity profiling
Enzyme substrate profiling
Defined regiochemistry (3-amino-2-hydroxy)
Enzymatic recognition specificity verification
Chiral intermediate synthesis
Enantiopure α-methyl isoserine scaffold
Chiral purity and diastereomer control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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